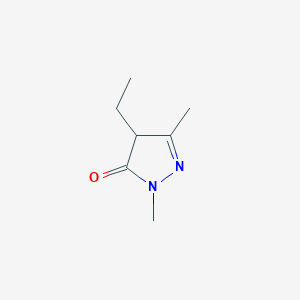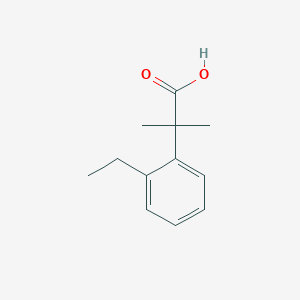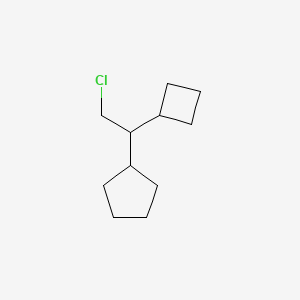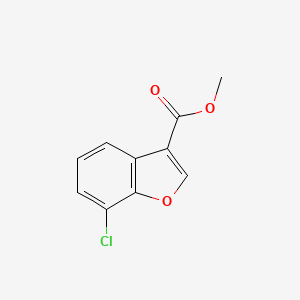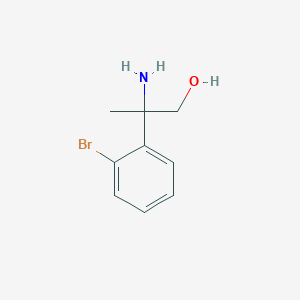
2-Amino-2-(2-bromophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The presence of both an amino group and a bromophenyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromophenyl)propan-1-ol typically involves the reaction of 2-bromobenzaldehyde with nitromethane to form 2-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 2-Amino-2-(2-bromophenyl)propanone.
Reduction: this compound.
Substitution: 2-Amino-2-(2-hydroxyphenyl)propan-1-ol.
Scientific Research Applications
2-Amino-2-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the bromophenyl group, making it less versatile in certain reactions.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar but with a different substitution pattern on the phenyl ring, leading to different reactivity and applications.
Uniqueness: 2-Amino-2-(2-bromophenyl)propan-1-ol is unique due to the presence of both an amino group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
InChI Key |
HYMVIYDMZAFEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


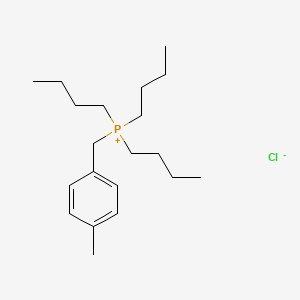
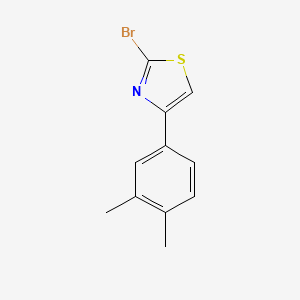
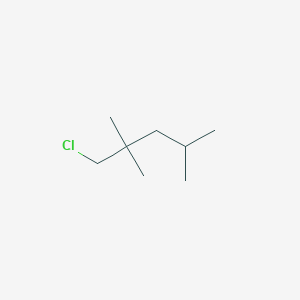

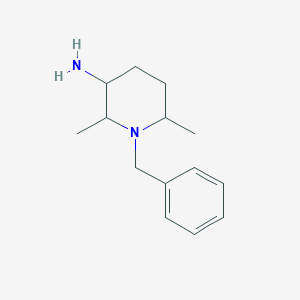
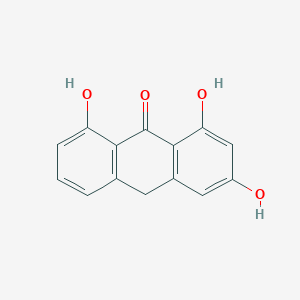
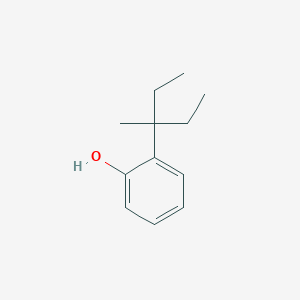
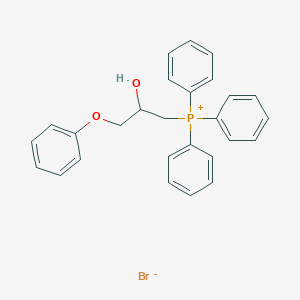
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
